![molecular formula C16H16ClNO2 B12589606 5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide CAS No. 634186-42-8](/img/structure/B12589606.png)
5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide is an organic compound with the molecular formula C16H16ClNO2. It is a derivative of benzamide, featuring a chloro and hydroxy group on the benzene ring, and an isopropyl-substituted phenyl group attached to the amide nitrogen.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 3-(propan-2-yl)aniline.
Amide Formation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 3-(propan-2-yl)aniline to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) for amide hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of a ketone.
Reduction: Formation of an alkane.
Hydrolysis: Formation of 5-chloro-2-hydroxybenzoic acid and 3-(propan-2-yl)aniline.
科学研究应用
5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of 5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with biological macromolecules, influencing their function. The chloro group may also participate in halogen bonding, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
N-(1-hydroxy-3-phenyl-propan-2-yl)benzamide: Similar structure but lacks the chloro and hydroxy groups on the benzene ring.
2-Hydroxy-2-methylpropiophenone: Contains a hydroxy and methyl group but differs in the overall structure and functional groups.
Uniqueness
5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide is unique due to the presence of both chloro and hydroxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. These functional groups provide additional sites for interaction with other molecules, enhancing its versatility in various applications .
属性
CAS 编号 |
634186-42-8 |
|---|---|
分子式 |
C16H16ClNO2 |
分子量 |
289.75 g/mol |
IUPAC 名称 |
5-chloro-2-hydroxy-N-(3-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-10(2)11-4-3-5-13(8-11)18-16(20)14-9-12(17)6-7-15(14)19/h3-10,19H,1-2H3,(H,18,20) |
InChI 键 |
BEWWYPWECRDXTK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


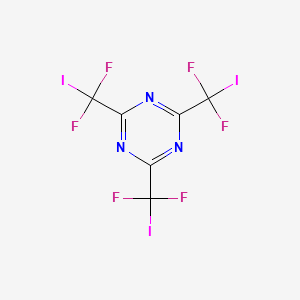
![3-(1-Methyl-2-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12589530.png)
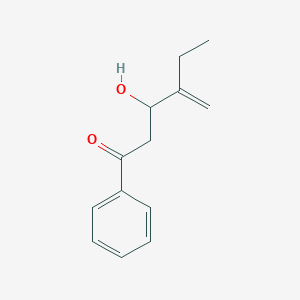
![3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B12589544.png)
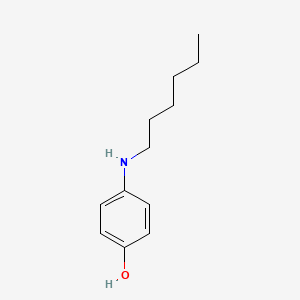
![2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]-](/img/structure/B12589557.png)
![[3-(Methylselanyl)prop-1-en-1-yl]benzene](/img/structure/B12589562.png)
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea](/img/structure/B12589563.png)
![1,1',1'',1'''-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12589579.png)
boranyl](/img/structure/B12589583.png)
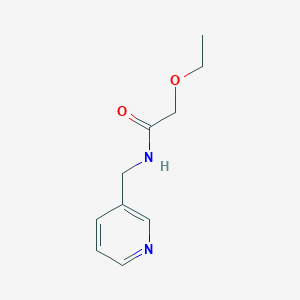
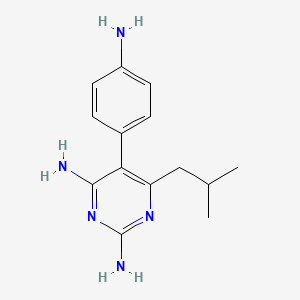
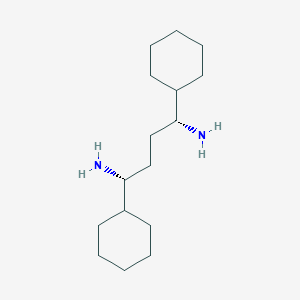
![Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-](/img/structure/B12589600.png)
